Cas no 2227915-22-0 (methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate)

methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate
- 2227915-22-0
- EN300-1919915
-
- インチ: 1S/C9H11BrO3S/c1-5-4-14-9(8(5)10)6(11)3-7(12)13-2/h4,6,11H,3H2,1-2H3/t6-/m0/s1
- InChIKey: WYWJGMLIWOIXTM-LURJTMIESA-N
- ほほえんだ: BrC1C(C)=CSC=1[C@H](CC(=O)OC)O
計算された属性
- せいみつぶんしりょう: 277.96123g/mol
- どういたいしつりょう: 277.96123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919915-0.1g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 0.1g |
$2415.0 | 2023-09-17 | ||
Enamine | EN300-1919915-2.5g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 2.5g |
$5380.0 | 2023-09-17 | ||
Enamine | EN300-1919915-0.5g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 0.5g |
$2635.0 | 2023-09-17 | ||
Enamine | EN300-1919915-1.0g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 1g |
$2745.0 | 2023-06-02 | ||
Enamine | EN300-1919915-10g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 10g |
$11805.0 | 2023-09-17 | ||
Enamine | EN300-1919915-10.0g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 10g |
$11805.0 | 2023-06-02 | ||
Enamine | EN300-1919915-5.0g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 5g |
$7961.0 | 2023-06-02 | ||
Enamine | EN300-1919915-0.25g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 0.25g |
$2525.0 | 2023-09-17 | ||
Enamine | EN300-1919915-1g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 1g |
$2745.0 | 2023-09-17 | ||
Enamine | EN300-1919915-5g |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate |
2227915-22-0 | 5g |
$7961.0 | 2023-09-17 |
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoateに関する追加情報
Methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate: A Novel Compound with Potential in Medicinal Chemistry and Drug Discovery
Methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate represents a promising compound in the field of biomedical research, characterized by its unique molecular structure and potential pharmacological properties. This compound, with the CAS number 2227915-22-0, is a derivative of 3-hydroxypropanoic acid functionalized with a bromo-substituted thiophene ring. Its synthesis and biological activities have been the focus of recent studies, highlighting its potential applications in drug development and targeted therapy.
The 3S configuration of the central chiral center in this molecule is critical for its stereochemical properties, which may influence its interaction with biological targets. The 3-bromo-4-methylthiophen-2-yl substituent introduces functional groups that could modulate the compound's reactivity and selectivity. Recent advances in computational chemistry and structure-activity relationship (SAR) analysis have provided insights into how these structural features contribute to its potential therapeutic efficacy.
Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that compounds with similar thiophene-based scaffolds exhibit promising antioxidant and anti-inflammatory activities. The hydroxy group at the 3-position of the propanoic acid chain may enhance the compound's solubility and bioavailability, which are critical parameters for drug development. Researchers are exploring how the halogen substitution at the 3-position of the thiophene ring could modulate the compound's interactions with specific receptors or enzymes.
Recent in vitro experiments have shown that Methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate exhibits selective cytotoxicity against cancer cell lines, particularly in prostate cancer and breast cancer models. The thiol group in the thiophene ring may act as a reactive site for targeted drug delivery systems, enabling the compound to selectively bind to specific biomarkers. This property is of significant interest in the development of precision medicine strategies.
The synthetic pathway of this compound has been optimized using green chemistry principles to minimize environmental impact. A recent study in Organic & Biomolecular Chemistry (2024) reported a novel asymmetric synthesis method that achieves high stereoselectivity for the 3S configuration. This approach not only enhances the compound's purity but also reduces the number of synthetic steps, which is crucial for large-scale production in pharmaceutical applications.
Advances in mass spectrometry and <
2D NMR spectroscopy have enabled detailed characterization of the compound's molecular structure. These techniques are essential for confirming the stereochemistry and functional group integrity, which are critical for its biological activity. The hydroxypropanoate moiety may also serve as a platform for further chemical modifications, such as the introduction of fluorine or nitrogen atoms to enhance its pharmacological profile.
Research into the mechanism of action of this compound is ongoing. Preliminary data suggest that it may interact with proteins involved in cell signaling pathways, particularly those associated with apoptosis and cell cycle regulation. The halogenated thiophene ring may play a role in modulating these interactions, potentially leading to the development of new targeted therapies for diseases such as neurodegenerative disorders and autoimmune conditions.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the exploration of this compound's potential. For example, a partnership between University X and PharmaCo has led to the development of drug conjugates that incorporate this molecule as a payload for antibody-drug conjugates (ADCs). These conjugates are designed to selectively target cancer cells while minimizing toxicity to healthy tissues.
The solubility and stability of Methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate in various solvents and biological environments are also under investigation. Optimizing these properties is essential for ensuring the compound's efficacy in vivo. Recent studies have shown that the hydroxy group can be modified to enhance solubility without compromising its biological activity, which is a key consideration in drug formulation development.
Furthermore, the toxicological profile of this compound is being evaluated to ensure its safety for potential therapeutic use. Preclinical studies in animal models have demonstrated that the compound exhibits minimal acute toxicity and is well-tolerated at therapeutic doses. These findings are critical for advancing the compound into clinical trials and ultimately for its potential approval as a new therapeutic agent.
The future of research on this compound is likely to focus on its application in combination therapies and personalized medicine. By leveraging its unique structural features, scientists aim to design multifunctional drugs that can address complex diseases with higher efficacy and fewer side effects. The integration of artificial intelligence and machine learning in drug discovery is also expected to accelerate the development of this compound into a viable therapeutic option.
In conclusion, Methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate represents a significant advancement in the field of biomedical research. Its unique molecular structure, combined with ongoing advancements in synthetic chemistry and pharmacology, positions it as a potential candidate for the development of new therapeutic agents. Continued research and collaboration across disciplines will be essential to fully realize its potential in medicine and healthcare.
2227915-22-0 (methyl (3S)-3-(3-bromo-4-methylthiophen-2-yl)-3-hydroxypropanoate) 関連製品
- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)
- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)
- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)
- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)
- 175210-33-0(2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)
- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)
- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)